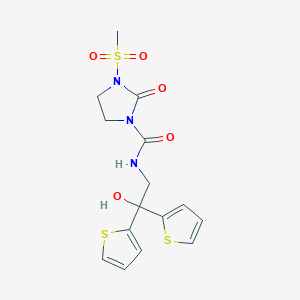![molecular formula C14H14N2O2 B2397886 N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide CAS No. 2128725-12-0](/img/structure/B2397886.png)
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the phenylethyl and prop-2-enamide groups. One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This reaction can be performed under microwave-assisted conditions to improve yield and efficiency .
Industrial Production Methods
Industrial production of oxazole derivatives often involves scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, dihydro-oxazole derivatives, and various substituted oxazole compounds .
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to these targets. This binding can modulate the activity of the target molecules, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: This compound has a similar structure but with a methyl group at the 5-position of the oxazole ring.
1,3-Oxazole derivatives: Various derivatives of 1,3-oxazole have been studied for their biological activities.
Uniqueness
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13(17)16-12(14-15-8-9-18-14)10-11-6-4-3-5-7-11/h2-9,12H,1,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLZYVVURLEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE](/img/structure/B2397814.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)
![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)
![3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2397824.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
